molecular formula C15H17N3O3S2 B2544724 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1428379-39-8

1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2544724
CAS No.: 1428379-39-8
M. Wt: 351.44
InChI Key: NKUGBSMLGJEERD-UHFFFAOYSA-N
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Description

1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a cyclopropanesulfonyl group, a benzothiazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with an appropriate nucleophile to form the sulfonyl derivative.

    Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the benzothiazole moiety with the azetidine ring and the cyclopropanesulfonyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound could influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE: can be compared with other azetidine carboxamides, benzothiazole derivatives, and sulfonyl compounds.

Uniqueness

    Structural Features: The combination of the cyclopropanesulfonyl group, benzothiazole moiety, and azetidine ring makes this compound unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific functional groups.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-9-16-13-6-11(2-5-14(13)22-9)17-15(19)10-7-18(8-10)23(20,21)12-3-4-12/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGBSMLGJEERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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